molecular formula C8H11ClN2O B13600881 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine

Cat. No.: B13600881
M. Wt: 186.64 g/mol
InChI Key: FHHJGIMSNKTPLX-UHFFFAOYSA-N
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Description

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O This compound features a chloropyridine moiety linked to a propan-1-amine group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-chloropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 5-chloropyridin-2-ol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common solvents used in the process include dimethylformamide (DMF) and tetrahydrofuran (THF), with catalysts such as potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces primary amines .

Mechanism of Action

The mechanism of action of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Trifluoromethylpyridin-2-yl)oxy)propan-1-amine
  • 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine
  • 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine

Uniqueness

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interaction with biological targets. This chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design and agrochemical development .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2

InChI Key

FHHJGIMSNKTPLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCCN

Origin of Product

United States

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